Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-
Description
The compound "Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)-" is a symmetrically substituted acetamide derivative featuring two 2,2,6,6-tetramethylpiperidinyl moieties. Its structure comprises an acetamide backbone linked to two hindered amine groups, which are characteristic of light stabilizers used in polymer chemistry. The tetramethylpiperidinyl groups confer steric hindrance, a critical feature for scavenging free radicals and mitigating oxidative degradation in materials .
This compound is structurally related to hindered amine light stabilizers (HALS), which are widely employed in plastics and coatings to enhance durability against UV radiation .
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4O/c1-17(2)9-14(10-18(3,4)23-17)21-13-16(25)22-15-11-19(5,6)24-20(7,8)12-15/h14-15,21,23-24H,9-13H2,1-8H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCMPYRBVJZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC(=O)NC2CC(NC(C2)(C)C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10918349 | |
| Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93547-60-5 | |
| Record name | Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093547605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,2,6,6-Tetramethylpiperidin-4-yl)-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10918349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidinol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures high efficiency and consistency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide group in the compound can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and a primary amine. The reaction proceeds via nucleophilic attack on the carbonyl carbon, facilitated by the lone pair of electrons from the amide nitrogen.
| Reaction Type | Conditions | Products | Citation |
|---|---|---|---|
| Acidic Hydrolysis | H⁺, elevated temperature | Acetic acid derivative, tetramethylpiperidine amine | |
| Basic Hydrolysis | OH⁻, aqueous solution | Carboxylate salt, tetramethylpiperidine amine |
The steric bulk of the tetramethylpiperidine groups may reduce the rate of hydrolysis compared to less hindered amides.
Reaction of the Amino Group
The secondary amino group (-NH-) at the alpha position of the acetamide group participates in nucleophilic reactions. Key transformations include:
Amidation
The amine can react with acylating agents (e.g., acetic anhydride, acyl chlorides) to form substituted amides. This reaction is typically catalyzed by bases like pyridine or triethylamine.
| Reaction Type | Conditions | Products | Citation |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | N-Acetylated derivative |
Alkylation
Alkylation with alkyl halides or epoxides forms alkylated amines. The reaction may require activation of the amine (e.g., deprotonation) due to steric hindrance.
| Reaction Type | Conditions | Products | Citation |
|---|---|---|---|
| Methylation | CH₃I, K₂CO₃ | N-Methylated derivative |
Substitution Reactions
While the compound lacks a direct leaving group, substitution reactions may occur at the amide or amine positions under specific conditions:
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Nucleophilic Substitution : The amide nitrogen could participate in displacement reactions with strong nucleophiles (e.g., thiols, alcohols), though steric hindrance may limit reactivity.
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Electrophilic Substitution : The aromatic rings (if present) could react with electrophiles, but the structure lacks aromatic systems.
Radical Scavenging and Stabilization
The tetramethylpiperidine moieties, characteristic of hindered amine light stabilizers (HALS), enable the compound to scavenge free radicals. This mechanism is critical in polymer stabilization under UV exposure:
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Radical Capture : The amine groups react with UV-generated free radicals (e.g., - CH₂CH₂- ), forming stable nitroxide radicals.
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Regeneration : The nitroxide radicals can regenerate via hydrogen abstraction or redox cycling, prolonging polymer stability.
| Mechanism | Role | Application | Citation |
|---|---|---|---|
| Free Radical Scavenging | Protects polymers from photodegradation | UV-resistant plastics, coatings |
Comparative Reactivity with Similar Compounds
| Compound | Functional Groups | Key Differences | Reactivity |
|---|---|---|---|
| Naphthalene-2-sulfonamide | Sulfonyl, amide | Lacks tetramethylpiperidine | Lower steric hindrance |
| N-(2,2,6,6-Tetramethylpiperidin-4-yl)acetamide | Amide | Single piperidine substituent | Reduced radical scavenging |
| Propanamide Derivatives | Amide, hindered amine | Alkyl chain variation | Similar stabilization but different solubility |
Experimental and Industrial Considerations
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Steric Effects : The bulky tetramethylpiperidine groups reduce reaction rates but enhance thermal and photochemical stability.
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Synthesis Optimization : Industrial production may involve catalytic methods (e.g., automated reactors) to improve yields and reduce costs.
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Safety : The compound may exhibit skin/eye irritation (H315, H319) under prolonged exposure .
Scientific Research Applications
Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,2,6,6-tetramethyl-4-piperidinyl)-2-((2,2,6,6-tetramethyl-4-piperidinyl)amino)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
Research Findings and Implications
- Target Compound vs. BTMPS : The acetamide derivative’s lack of ester linkages may reduce hydrolytic degradation in humid environments compared to BTMPS, enhancing longevity in outdoor applications. However, its inability to inhibit nicotinic receptors could make it safer for medical plastics .
- Thermal Stability : While data on the target compound’s thermal properties are unavailable, HALS like BTMPS degrade above 300°C, suggesting similar stability for the acetamide analog .
- Synthetic Challenges : The symmetrical structure of the target compound may require precise stoichiometric control during synthesis, unlike simpler HALS or TEMPO derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing derivatives of hindered amine light stabilizers (HALS) like this compound?
- Methodology : Use orthogonal design and single-factor experiments to optimize reaction parameters. For example, dimethyl maleate and 2,2,6,6-tetramethyl-4-piperidinol can be reacted with zeolite-supported tetraisopropyl titanate as a recyclable catalyst. This approach enhances reaction rate, yield (>90%), and selectivity while minimizing waste .
- Key Characterization : Confirm product purity via elemental analysis, mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodology : Employ a multi-spectral approach:
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- NMR (¹H and ¹³C) to confirm substituent positions on the piperidinyl rings.
- Ion suppression chromatography for quantitative analysis of byproducts .
Q. What are the critical stability parameters for storing and handling this compound?
- Methodology : Store in airtight containers at 2–8°C to prevent hydrolysis. Monitor thermal stability using differential scanning calorimetry (DSC), as analogs like 4-Acetamido-2,2,6,6-tetramethylpiperidine exhibit a melting point of 102–104°C and flash point of 120.9°C .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
- Methodology : Use density functional theory (DFT) to model steric effects of the tetramethyl-piperidinyl groups on reaction pathways. Compare with experimental data from zeolite-supported catalysts, which show enhanced selectivity in HALS synthesis .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Case Study : For N-(2,2,6,6-tetramethylpiperidin-4-yl)butanamide, discrepancies in NMR chemical shifts may arise from conformational flexibility. Use variable-temperature NMR or X-ray crystallography to resolve ambiguities .
Q. How does the compound’s steric hindrance influence its application in polymer stabilization?
- Methodology : Conduct accelerated weathering tests on polymer films doped with the compound. Compare UV resistance metrics (e.g., carbonyl index) with commercial HALS. The tetramethyl groups reduce radical scavenging efficiency but enhance thermal stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
